Diisoeugenol
Overview
Description
Diisoeugenol is a naturally occurring phenolic compound derived from isoeugenol, which is found in essential oils of plants such as clove, nutmeg, and cinnamon. It is known for its antimicrobial, antioxidant, and anti-inflammatory properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisoeugenol can be synthesized through a stereoselective and electrocatalytic coupling reaction of isoeugenol. This reaction is typically carried out in a 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) solvent using boron-doped diamond (BDD) electrodes. The reaction is driven by a solvate interaction between the radical species and another isoeugenol molecule, and it requires only understoichiometric amounts of charge due to an electrocatalytic cycle .
Industrial Production Methods: Industrial production of this compound involves the extraction of isoeugenol from natural sources followed by its conversion to this compound through controlled chemical reactions. The process may include steps such as extraction, purification, and coupling reactions under specific conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
Diisoeugenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
Diisoeugenol exerts its effects through multiple mechanisms:
Antimicrobial Action: It interacts with the cell membrane of microorganisms, causing membrane destabilization and increased permeability, leading to cell death.
Antioxidant Action: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Action: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Isoeugenol: A precursor to diisoeugenol, known for its antimicrobial and antioxidant properties.
Eugenol: Another phenolic compound with similar properties, used in dental and medicinal applications.
Vanillin: A related compound used primarily as a flavoring agent.
Uniqueness of this compound: this compound is unique due to its enhanced stability and potency compared to its precursors. It exhibits stronger antimicrobial and antioxidant activities, making it a more effective compound for various applications .
Properties
IUPAC Name |
1-ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-5-13-11(2)20(12-6-7-16(21)18(8-12)23-3)15-9-17(22)19(24-4)10-14(13)15/h6-11,13,20-22H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYFPBASFNGQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C2=CC(=C(C=C12)OC)O)C3=CC(=C(C=C3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966574 | |
Record name | 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522-09-8 | |
Record name | Diisoeugenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisoeugenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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